Solid State at Ambient Temperature: Tetrakis(4-methylphenyl) orthosilicate vs. Tetraphenoxysilane
Tetrakis(4-methylphenyl) orthosilicate exists as a solid at room temperature with a melting point of 70.5 °C . In contrast, the structurally simpler tetraphenoxysilane (tetraphenyl orthosilicate) is also a solid but has a significantly lower melting point of 48 °C . This 22.5 °C difference in melting point indicates a higher thermal energy requirement for phase change, which can be a critical factor in solid-state handling, formulation, and thermal processing stability .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 70.5 °C |
| Comparator Or Baseline | Tetraphenoxysilane: 48 °C |
| Quantified Difference | +22.5 °C higher melting point |
| Conditions | Standard atmospheric pressure, reported values |
Why This Matters
A higher melting point can simplify storage and handling as a non-hygroscopic solid, offering potential advantages over lower-melting analogs that may require refrigerated storage or exhibit greater susceptibility to moisture.
